molecular formula C12H9F2N B13534760 2,3-Difluoro-5-phenylaniline

2,3-Difluoro-5-phenylaniline

Cat. No.: B13534760
M. Wt: 205.20 g/mol
InChI Key: BZFCWXPZFBCLBG-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-phenylaniline is an organic compound characterized by the presence of two fluorine atoms and a phenyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor like 2,3-difluoroaniline is reacted with a phenylating agent under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution process.

Industrial Production Methods: Industrial production of 2,3-Difluoro-5-phenylaniline may involve large-scale nucleophilic aromatic substitution reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-5-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-5-phenylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the production of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

    2,3-Difluoroaniline: Shares the difluoroaniline core but lacks the phenyl group.

    2,5-Difluoroaniline: Similar structure with fluorine atoms at different positions.

    2,3-Difluoro-5-chloropyridine: Contains a pyridine ring instead of a phenyl group.

Uniqueness: 2,3-Difluoro-5-phenylaniline is unique due to the presence of both fluorine atoms and a phenyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the design of bioactive molecules and advanced materials .

Properties

Molecular Formula

C12H9F2N

Molecular Weight

205.20 g/mol

IUPAC Name

2,3-difluoro-5-phenylaniline

InChI

InChI=1S/C12H9F2N/c13-10-6-9(7-11(15)12(10)14)8-4-2-1-3-5-8/h1-7H,15H2

InChI Key

BZFCWXPZFBCLBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)F)N

Origin of Product

United States

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